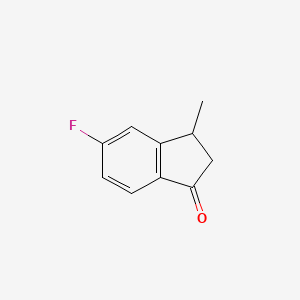

5-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one

Description

5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by a bicyclic scaffold with a ketone group at position 1, a methyl substituent at position 3, and a fluorine atom at position 3. This compound belongs to a broader class of 2,3-dihydro-1H-inden-1-one derivatives, which are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and allelopathic effects. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric bulk and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

5-fluoro-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYPORZOVUYRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90819325 | |

| Record name | 5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90819325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61241-54-1 | |

| Record name | 5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90819325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the fluorination of 3-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of fluorinating agents in a controlled environment, along with efficient purification techniques such as distillation or chromatography, can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 5-fluoro-3-methyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorine and carbonyl groups. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogues

3-Hydroxy-5-Isopropyl-3-Methyl-2,3-Dihydro-1H-Inden-1-One

- Structure : Features a hydroxyl (-OH) group at position 3, an isopropyl group at position 5, and a methyl group at position 3.

- Bioactivity: Exhibits allelopathic activity against Lepidium sativum (IC50: 0.34 mM for hypocotyls, 0.16 mM for roots). The hydroxyl and isopropyl groups enhance hydrophilicity but reduce inhibitory potency compared to alpinolide peroxide (IC50: 0.21 mM hypocotyls) .

2-(3,5-Dibromo-4-Hydroxybenzylidene)-2,3-Dihydro-1H-Inden-1-One (DDI)

- Structure: A benzylidene-indanone derivative with dibromo and hydroxy substituents on the aryl ring.

- Bioactivity : Acts as a Topoisomerase IIα (Top2) inhibitor. The extended conjugation from the benzylidene moiety enhances DNA interaction, a mechanism distinct from 5-fluoro-3-methyl’s fluorine-driven effects .

5-Methoxy-2-(4-Nitrobenzylidene)-2,3-Dihydro-1H-Inden-1-One (9b)

- Structure : Contains a methoxy group at position 5 and a nitrobenzylidene substituent.

- Synthesis : Prepared via aldol condensation (88.9% yield). The electron-withdrawing nitro group increases reactivity compared to 5-fluoro-3-methyl, but the methoxy group reduces metabolic stability .

Donepezil (Anti-AChE Drug)

- Structure : 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.

- Bioactivity : Inhibits acetylcholinesterase (AChE) via piperidinyl interactions. The dimethoxy and benzyl groups confer CNS penetration, unlike 5-fluoro-3-methyl’s simpler substituents .

Enzymatic Inhibition Profiles

Chalcone-Like Indanone Derivatives

- Tyrosinase Inhibition : Two derivatives with IC50 values of 12.3 μM and 8.2 μM (vs. kojic acid: 27.5 μM). The chalcone-like structure enables competitive binding, whereas 5-fluoro-3-methyl’s fluorine may enhance selectivity for other targets .

Indanone-Based AMPA Receptor Modulators

- Example : N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide.

- Bioactivity : Fluorine at position 6 and a pyridinyl group improve CNS penetration and receptor binding, suggesting that 5-fluoro-3-methyl’s methyl group could limit brain bioavailability .

Biological Activity

5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The synthesis typically involves the following steps:

- Formation of the Indene Framework : The compound can be synthesized through cyclization reactions involving appropriate precursors.

- Fluorination : The introduction of the fluorine atom is crucial for enhancing biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.030 mg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines by targeting specific molecular pathways.

Mechanism of Action :

The compound appears to interact with cellular signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells. This mechanism has been explored in various cancer types, including breast and lung cancers .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of this compound revealed that modifications to the structure could enhance its antibacterial properties. The study compared MIC values across different derivatives and found that specific substitutions significantly improved activity against resistant strains .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, researchers evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.